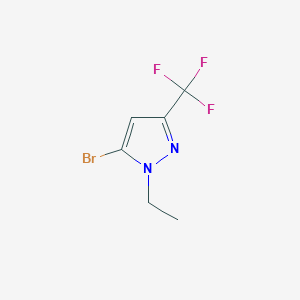

5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15792171

Molecular Formula: C6H6BrF3N2

Molecular Weight: 243.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrF3N2 |

|---|---|

| Molecular Weight | 243.02 g/mol |

| IUPAC Name | 5-bromo-1-ethyl-3-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C6H6BrF3N2/c1-2-12-5(7)3-4(11-12)6(8,9)10/h3H,2H2,1H3 |

| Standard InChI Key | MEAAGPIWMGFWGJ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₆H₆BrF₃N₂, reflects a pyrazole core substituted with bromine, ethyl, and trifluoromethyl groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | Not explicitly listed | |

| Molecular Weight | 243.02 g/mol | |

| IUPAC Name | 5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole | |

| Exact Mass | 242.96 g/mol (calculated) |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom serves as a handle for further cross-coupling reactions.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:

-

Condensation: Diethyl butynedioate reacts with ethylhydrazine to form a hydroxy-substituted pyrazole intermediate .

-

Bromination: Treatment with tribromophosphine (PBr₃) introduces bromine at the 5-position .

-

Functionalization: The trifluoromethyl group is introduced via nucleophilic substitution or radical trifluoromethylation.

A representative synthesis pathway is illustrated below:

Step 1: Formation of 5-hydroxy-1-ethyl-1H-pyrazole-3-carboxylate

Step 3: Hydrolysis and Trifluoromethylation

Industrial Considerations

Large-scale production may employ continuous flow systems to enhance safety and yield, avoiding hazardous reagents like n-butyl lithium . Key challenges include controlling regioselectivity during bromination and minimizing byproducts.

Physicochemical Properties

While direct data for the compound is limited, analogs provide insights:

| Property | Value (Analog) | Source |

|---|---|---|

| Melting Point | 131–133°C (ethyl ester derivative) | |

| Solubility | Likely soluble in DMSO, THF, and ethyl acetate | |

| LogP | ~2.5 (estimated) |

The trifluoromethyl group contributes to high thermal stability and resistance to oxidative degradation.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its bromine atom enables Suzuki-Miyaura couplings to introduce aryl groups, a critical step in drug discovery.

Agrochemical Development

Pyrazole derivatives are widely used in herbicides and fungicides. The trifluoromethyl group enhances bioactivity by improving membrane permeability.

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume